molecular formula C9H16ClNO2 B2378194 Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride CAS No. 2503155-75-5

Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

Cat. No. B2378194
CAS RN: 2503155-75-5
M. Wt: 205.68
InChI Key: SLKRQOWCKYVWGP-GJRYXAKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride” is a chemical compound with the molecular formula C13H22N2O2 . It is also known as "tert-butyl (1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI code: 1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H/t9-,10+,11-;/m0./s1 . This code provides information about the connectivity, hydrogen atom positions, and stereochemistry of the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride and its analogs have been extensively studied for their synthesis and molecular structure, providing insights into their chemical properties and potential applications. For instance, the synthesis of conformationally restricted methionine analogs, like the title compound (I), involves amination and hydrolysis processes, with single-crystal X-ray analysis revealing detailed structural information. Such studies highlight the compound's potential in designing novel molecules with specific chemical and physical properties (Glass et al., 1990).

Microwave-Assisted Synthesis

Innovative synthetic methods, such as microwave-assisted synthesis, have been employed to create derivatives of methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride. These methods offer advantages in yield and time efficiency, demonstrating the compound's versatility in chemical synthesis and the potential for creating various derivatives with diverse biological activities (Onogi et al., 2012).

Transport Applications

Research into the transport applications of bicyclic amino acids, including analogs of methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride, has revealed their specificity to membrane transport systems in various cell types. These findings underscore the potential of such compounds in biomedical research, particularly in understanding and manipulating amino acid transport across cellular membranes (Christensen et al., 1983).

Asymmetric Synthesis

The compound and its derivatives have been pivotal in studies focused on asymmetric synthesis, which is crucial for producing enantiomerically pure substances. Research in this area has led to the development of novel synthetic routes and methodologies, contributing to the advancement of synthetic organic chemistry and the production of substances with potential therapeutic value (Waldmann & Braun, 1991).

properties

IUPAC Name

methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9(10)5-6-2-3-7(9)4-6;/h6-7H,2-5,10H2,1H3;1H/t6-,7+,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKRQOWCKYVWGP-GJRYXAKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2CCC1C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@@H]2CC[C@H]1C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

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